N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
Description
N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a thioether-linked butyl chain terminating in a 4-oxo-4-(pyridin-3-ylamino) group. The pyridazine ring is further functionalized with a thiophene-2-carboxamide moiety.
Properties
IUPAC Name |
N-[6-[4-oxo-4-(pyridin-3-ylamino)butyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S2/c24-16(20-13-4-1-9-19-12-13)6-3-11-27-17-8-7-15(22-23-17)21-18(25)14-5-2-10-26-14/h1-2,4-5,7-10,12H,3,6,11H2,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPISZKUWIEWLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Given the compound’s structure, it may interact with its targets through a variety of mechanisms, including covalent binding, allosteric modulation, or competitive inhibition.
Pharmacokinetics
The compound’s structure suggests it may be well-absorbed and distributed throughout the body, but further studies are needed to confirm these properties.
Action Environment
The action of N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules.
This includes identifying its primary targets, understanding how it interacts with these targets, and elucidating the biochemical pathways it affects.
Biological Activity
N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, identified by its CAS number 1040648-41-6, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-tubercular research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 357.4 g/mol. The compound features a pyridazinyl group linked to a thiophene moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₅O₂S |
| Molecular Weight | 357.4 g/mol |
| CAS Number | 1040648-41-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in microbial cells. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in bacterial metabolism, potentially disrupting their growth and replication processes.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on derivatives of related structures found that several compounds demonstrated potent activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
Case Studies
- Anti-Tubercular Activity :
- Cytotoxicity Assessment :
Structure Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Pyridazine Substitution | Enhances binding affinity to target enzymes |
| Thiophene Moiety | Increases lipophilicity and membrane permeability |
Comparison with Similar Compounds
Structural Comparison
Core Heterocycles
- Target Compound : Pyridazine core with thiophene-2-carboxamide and thioether-linked butylamide substituents.
- Compounds : Pyrimidine or pyridine cores with nitro, indole, benzodioxole, or thioxo substituents .
- Patent Compounds : Pyridazine derivatives with methoxy and methylamine groups, designed as Autotaxin (ATX) modulators .
Key Substituents
- The target compound’s thioether bridge and pyridin-3-ylamino group distinguish it from ’s nitro-substituted pyrimidines and ’s methoxy-pyridazines. These groups may enhance solubility or target specificity compared to simpler alkyl or aryl substituents .
Physical and Spectral Properties
Note: Data for the target compound is extrapolated from structurally related molecules in .
Q & A
Basic: What are the recommended synthetic routes for N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of pyridazine and thiophene intermediates. Key steps include:
- Thioether formation : Reacting 4-oxo-4-(pyridin-3-ylamino)butyl bromide with 6-mercaptopyridazine under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling : Using coupling agents like EDC/HOBt to link the pyridazine-thioether intermediate with thiophene-2-carboxylic acid .
Optimization strategies : - Temperature control : Maintain 0–5°C during sensitive steps (e.g., bromination) to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance nucleophilic substitution efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final product with >95% purity .
Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups (e.g., thiophene protons at δ 7.2–7.8 ppm, pyridazine carbons at δ 150–160 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 456.12) .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the pyridin-3-ylamino moiety .
- Infrared Spectroscopy (IR) : Identifies key bonds (e.g., C=O stretch at ~1680 cm⁻¹, NH bend at ~1540 cm⁻¹) .
Basic: What functional groups in the compound’s structure contribute to its potential bioactivity?
Answer:
- Thiophene-2-carboxamide : Acts as a hydrogen bond donor/acceptor, critical for enzyme inhibition .
- Pyridazine ring : Facilitates π-π stacking with aromatic residues in target proteins .
- Thioether linker : Enhances conformational flexibility, enabling optimal binding orientation .
- Pyridin-3-ylamino group : Participates in salt bridge formation with acidic residues (e.g., Asp/Glu in kinases) .
Advanced: How can researchers resolve contradictions in biological activity data across different in vitro assays?
Answer:
- Validate assay conditions : Standardize pH (7.4), temperature (37°C), and cell lines (e.g., HEK293 vs. HeLa) to reduce variability .
- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based) with biophysical methods like surface plasmon resonance (SPR) to confirm target engagement .
- Purity verification : Use HPLC (≥98% purity) to rule out impurities as confounding factors .
- Structural analogs : Test derivatives with modified substituents (e.g., methyl vs. nitro groups) to identify SAR trends .
Advanced: What strategies are recommended for designing derivatives to improve pharmacokinetic properties without compromising activity?
Answer:
- Hydrophilicity enhancement : Introduce polar groups (e.g., -OH, -SO₃H) on the pyridazine ring to improve solubility .
- Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres like amides or heterocycles .
- In silico modeling : Use tools like Schrödinger’s QikProp to predict ADMET profiles and prioritize derivatives with balanced logP (2–4) and PSA (<140 Ų) .
- Prodrug approaches : Mask the thiophene carboxamide as an ester to enhance oral bioavailability .
Advanced: How does the compound’s thioether linker influence its binding to hypothetical molecular targets?
Answer:
- Conformational flexibility : Molecular dynamics simulations show the thioether’s rotatable bonds allow the pyridazine and thiophene moieties to adopt complementary poses in binding pockets .
- Electron density effects : The sulfur atom’s lone pairs may participate in weak interactions (e.g., CH-π or dipole-dipole) with hydrophobic residues .
- Comparative studies : Derivatives with rigid linkers (e.g., alkynes) exhibit reduced activity, highlighting the thioether’s importance .
Advanced: What experimental approaches are critical for elucidating the compound’s mechanism of action in complex biological systems?
Answer:
- Target deconvolution : Combine affinity chromatography with LC-MS/MS to identify binding partners (e.g., kinases, GPCRs) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stabilization upon compound treatment .
- Gene knockout models : Use CRISPR/Cas9 to validate target specificity (e.g., apoptosis rescue in caspase-3-deficient cells) .
Basic: How can researchers mitigate synthetic challenges such as low yields in the final coupling step?
Answer:
- Activating agents : Replace EDC with HATU for more efficient amide bond formation .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 h) and improve yields by 20–30% .
- Protecting groups : Temporarily protect reactive amines (e.g., with Boc) to prevent side reactions during intermediate steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
